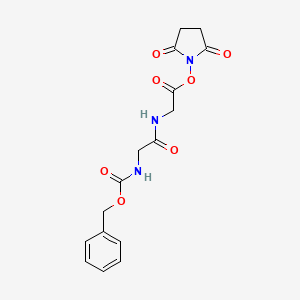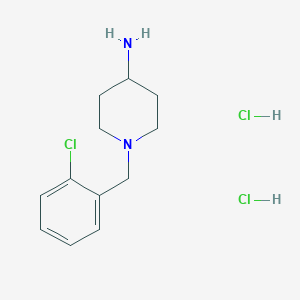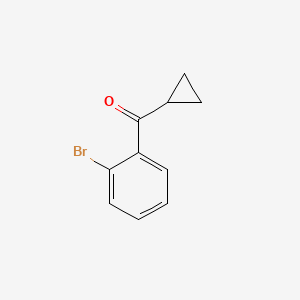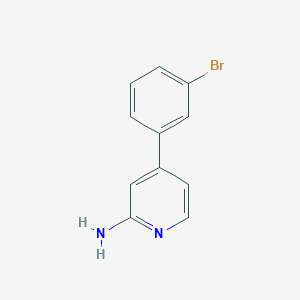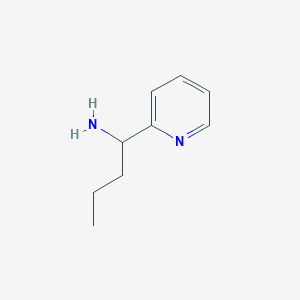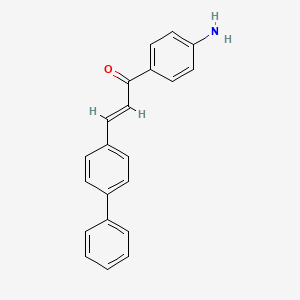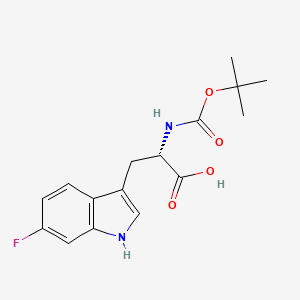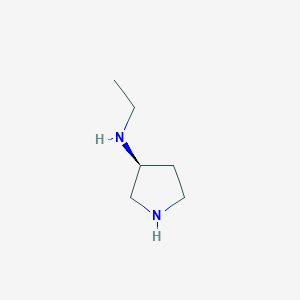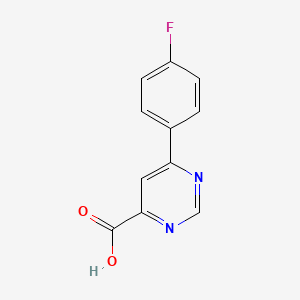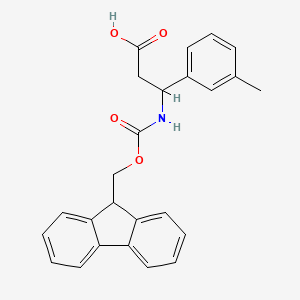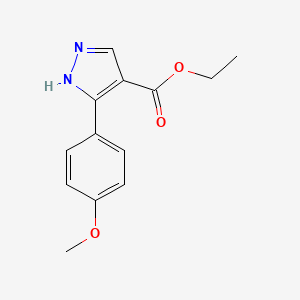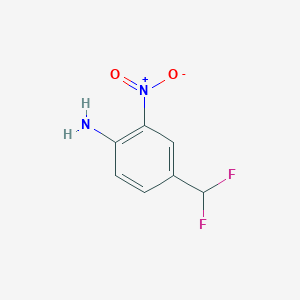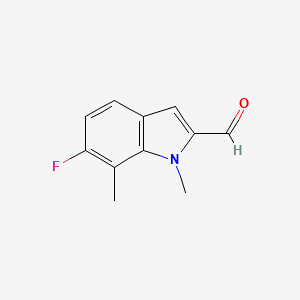
6-Fluoro-1,7-diméthyl-1H-indole-2-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 1st and 7th positions, and an aldehyde group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Applications De Recherche Scientifique
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can lead to changes in cellular processes, contributing to the compound’s biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exerted.
Pharmacokinetics
The molecular weight of the compound is 19120 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Given the known biological activities of indole derivatives, it can be inferred that the compound may have potential therapeutic effects in various disease contexts .
Analyse Biochimique
Biochemical Properties
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, have been shown to exhibit anti-inflammatory, antiviral, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . Over time, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, affecting its therapeutic potential and toxicity.
Transport and Distribution
The transport and distribution of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde within the cell can influence its interactions with biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes One common method involves the Leimgruber-Batcho indole synthesis, which is a well-known procedure for constructing indole rings
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Fluoro-1,7-dimethyl-1H-indole-2-carboxylic acid.
Reduction: 6-Fluoro-1,7-dimethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 6-Fluoro-1H-indole-2-carbaldehyde
- 1,7-Dimethyl-1H-indole-2-carbaldehyde
- 6-Fluoro-1,7-dimethyl-1H-indole
Comparison: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is unique due to the presence of both fluorine and aldehyde groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-fluoro-1,7-dimethylindole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRMBQZMKFWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=C2)C=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

